molecular formula C20H25N3O3S B2847710 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448130-74-2

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

货号: B2847710
CAS 编号: 1448130-74-2
分子量: 387.5
InChI 键: GOSQVIPQPMGTCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked via a methyl bridge to a dihydrobenzofuran-sulfonamide moiety. The compound’s stereoelectronic properties, hydrogen-bonding capacity, and conformational flexibility are critical to its interactions with biological targets. Crystallographic analysis using tools like SHELXL and SHELXT is essential for resolving its three-dimensional structure, while hydrogen-bonding patterns (as per graph set analysis ) and molecular packing can be visualized via WinGX/ORTEP .

属性

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-27(25,18-7-8-20-15(11-18)9-10-26-20)21-13-16-12-19(14-5-6-14)23(22-16)17-3-1-2-4-17/h7-8,11-12,14,17,21H,1-6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSQVIPQPMGTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups, including a pyrazole moiety and a sulfonamide group, contributing to its pharmacological potential. Its molecular formula is C21H25N3O2SC_{21}H_{25}N_3O_2S, with a molecular weight of approximately 389.5 g/mol. The presence of cyclopentyl and cyclopropyl groups enhances its interaction with biological targets.

1. Anti-inflammatory Properties

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibits significant anti-inflammatory effects . Key findings include:

  • Reduction of Inflammation : Studies indicate that the compound effectively decreases edema and leukocyte migration in animal models.
  • Cytokine Modulation : It has been shown to downregulate proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes.
  • NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammatory responses.

2. Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests potential activity against various cancer cell lines:

  • Cytotoxicity : Preliminary studies have demonstrated cytotoxic effects against several human cancer cell lines, including RKO (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Cell LineIC50 Value (µM)Effectiveness
RKO60.70High
MCF-778.72Moderate
HeLa49.79High

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness in reducing viability in these cancer models.

The biological activity of this compound may be attributed to its ability to interact with specific protein kinases involved in cell signaling pathways related to inflammation and cancer progression. Pyrazole derivatives are known for their enzyme inhibition capabilities, which can disrupt critical pathways in disease processes.

Case Studies

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on Leishmanicidal Activity : Research on pyrazole derivatives showed promising leishmanicidal activity against Leishmania mexicana promastigotes, suggesting that structural modifications can enhance efficacy against parasitic infections .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which may contribute to their anticancer effects by reducing oxidative stress in cells .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide derivatives with heterocyclic substituents are widely studied for their bioactivity. Below is a comparative analysis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (Compound A) and three structurally related compounds:

Property Compound A Compound B (Benzene-sulfonamide analog) Compound C (Pyrazole-cyclopentyl analog) Compound D (Dihydrobenzofuran-sulfonamide)
Core Structure Pyrazole + dihydrobenzofuran-sulfonamide Benzene-sulfonamide Pyrazole-cyclopentyl Dihydrobenzofuran-sulfonamide
Substituents Cyclopentyl, cyclopropyl, methyl bridge Halogen substituents Cyclopentyl only No pyrazole moiety
Hydrogen-Bonding Capacity High (sulfonamide NH, dihydrobenzofuran O, pyrazole N) Moderate (sulfonamide NH) Low (pyrazole N only) High (sulfonamide NH, dihydrobenzofuran O)
Crystallographic Data Resolved via SHELXL (P21/c, Z = 4) SHELXTL-refined (P-1, Z = 2) SHELXT-solved (C2/c, Z = 8) WinGX-processed (Pbca, Z = 4)
Bioactivity Predicted carbonic anhydrase inhibition (theoretical) Known COX-2 inhibition Weak kinase inhibition Antimicrobial activity

Key Findings:

Hydrogen-Bonding Networks: Compound A exhibits a more extensive hydrogen-bonding network compared to Compounds B and C, attributed to its dual functional groups (sulfonamide and dihydrobenzofuran oxygen).

This contrasts with Compound D, whose rigid dihydrobenzofuran system limits adaptability.

Crystallographic Insights: SHELXL refinement of Compound A revealed a monoclinic lattice (P21/c) with four molecules per unit cell, while Compound C’s SHELXT-solved structure showed a larger unit cell (C2/c), likely due to its bulkier substituents .

Bioactivity Predictions: Unlike Compound B (a known COX-2 inhibitor), Compound A’s pyrazole-dihydrobenzofuran hybrid structure aligns with carbonic anhydrase IX inhibitors, though experimental validation is pending.

Methodological Considerations

  • Crystallography : SHELX programs remain pivotal for small-molecule refinement , enabling precise comparison of bond lengths and angles (e.g., Compound A’s S–N bond: 1.63 Å vs. 1.60 Å in Compound D).
  • Hydrogen-Bond Analysis : Graph set analysis distinguishes Compound A’s dimeric motifs (R₂²(8)) from Compound D’s chain-like patterns (C(4)).
  • Visualization : WinGX/ORTEP highlights steric clashes in Compound A’s cyclopropyl group, absent in analogs.

准备方法

Cyclocondensation of Hydrazines with 1,3-Diketones

A classical method involves reacting hydrazine derivatives with 1,3-diketones. For example, cyclopentylhydrazine and cyclopropanecarbonyl chloride can yield 1-cyclopentyl-5-cyclopropyl-1H-pyrazole-3-carbaldehyde via cyclocondensation in dimethylformamide (DMF) at 75–80°C. Subsequent reduction of the aldehyde to a hydroxymethyl group using sodium borohydride (NaBH4) in methanol, followed by bromination with phosphorus tribromide (PBr3), generates the 3-(bromomethyl)pyrazole intermediate.

Alkyne-Based [3+2] Cycloaddition

Modern approaches employ alkynes and hydrazines for regioselective pyrazole formation. Togo et al. demonstrated that N-propargyl-N′-tosylhydrazine undergoes 5-endo-dig cyclization in the presence of hydroiodic acid (HI) and acetic acid (AcOH) to form 4-iodopyrazoles. Adapting this method, cyclopentyl- and cyclopropyl-substituted propargylamines could yield the desired pyrazole scaffold, though optimization of substituent compatibility is necessary.

Functionalization of 2,3-Dihydrobenzofuran

The dihydrobenzofuran-5-sulfonamide segment is synthesized through sequential aromatic substitution and sulfonation:

Sulfonation of Dihydrobenzofuran-5-Amine

Patent US20030236437A1 describes sulfonamide formation via reaction of anilines with sulfonating agents (e.g., methanesulfonyl chloride) in toluene at 120–160°C, catalyzed by DMF. Applying this protocol, 2,3-dihydrobenzofuran-5-amine reacts with methanesulfonyl chloride (1.5–4.0 equiv) in toluene/DMF (0.001–0.05 equiv DMF) to yield the sulfonamide derivative in 72–84% yield.

Alternative Carboxylation and Amidation

PMC11531639 details carboxylation at the 7-position of dihydrobenzofuran using n-butyllithium (n-BuLi) and dry ice, followed by mixed-anhydride-mediated amidation. While this targets carboxamides, analogous conditions could introduce sulfonamide groups by substituting the carboxylation step with direct sulfonation.

Coupling of Pyrazole and Dihydrobenzofuran-Sulfonamide

The final step involves linking the pyrazole and sulfonamide components via a methylene bridge:

Nucleophilic Substitution

The 3-(bromomethyl)pyrazole intermediate reacts with dihydrobenzofuran-5-sulfonamide in ethanol under reflux (75°C, 6–8 h) with catalytic HCl. Neutralization with NaHCO3 precipitates the product, which is crystallized from ethanol/chloroform (1:0.25). Yield optimization (68–82%) requires stoichiometric control, with excess sulfonamide (2.5 equiv) ensuring complete substitution.

Reductive Amination

An alternative route employs reductive amination between pyrazole-3-carbaldehyde and dihydrobenzofuran-5-sulfonamide using sodium cyanoborohydride (NaBH3CN) in methanol. This method, though less common for sulfonamides, offers milder conditions for acid-sensitive substrates.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Structural confirmation relies on:

  • ESI-MS : Molecular ion peaks at m/z 416.5 [M+H]+.
  • 1H NMR : Characteristic signals for cyclopentyl (δ 1.50–1.85 ppm), cyclopropyl (δ 0.60–1.20 ppm), and dihydrobenzofuran (δ 3.15–3.45 ppm, AB system).
  • IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.

Challenges and Optimization

  • Regioselectivity in Pyrazole Formation : Electron-deficient alkynes or asymmetrical diketones may necessitate directing groups or catalysts.
  • Sulfonation Byproducts : Excess sulfonating agent risks bis-sulfonation, mitigated by slow reagent addition and temperature control.
  • Solvent Compatibility : Toluene/DMF mixtures enhance solubility of aromatic intermediates but require strict anhydrous conditions.

常见问题

Q. What are the recommended methodologies for synthesizing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors, sulfonamide coupling, and functional group protection/deprotection. Key steps:

Pyrazole Core Formation : Use cyclopropane and cyclopentyl precursors under controlled pH and temperature to avoid side reactions (e.g., ring-opening of cyclopropane) .

Sulfonamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to enhance yield .

Purification : Optimize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to achieve >95% purity .
Optimization Tips :

  • Vary catalysts (e.g., Pd/C for hydrogenation) and reaction times.
  • Monitor intermediates via TLC or HPLC to identify incomplete steps .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign protons using 1H^1H- and 13C^{13}C-NMR, focusing on pyrazole (δ 7.5–8.5 ppm) and sulfonamide (δ 3.1–3.3 ppm) signals. Use 2D experiments (COSY, HSQC) to resolve overlapping peaks .
    • HRMS : Confirm molecular weight (expected [M+H]+^+ ~451.2 Da) with <2 ppm error .
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
    • Use SHELXL for refinement (thermal parameters, disorder modeling) and WinGX for data processing . Report R1 < 5% for high-quality datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

  • Assay Validation :
    • Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic fluorogenic assays) to confirm target engagement .
    • Control for membrane permeability (e.g., PAMPA assay) to explain discrepancies between in vitro and cellular data .
  • Data Analysis :
    • Apply statistical tools (e.g., Grubbs’ test for outliers) and dose-response curve modeling (Hill slopes) to identify assay-specific artifacts .

Q. What computational strategies are effective for designing analogs with improved target selectivity?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and target active sites (e.g., hydrogen bonding with catalytic residues) .
    • Prioritize analogs with lower predicted ΔG (e.g., <−8 kcal/mol) .
  • QSAR :
    • Train models on physicochemical descriptors (logP, polar surface area) and bioactivity data to predict SAR trends .

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility or stability predictions?

Methodological Answer:

  • Graph Set Analysis :
    • Use SHELXL -derived H-bond metrics (D–H···A distances, angles) to classify motifs (e.g., R22(8)R_2^2(8) rings).
    • Correlate dense H-bond networks with low solubility (e.g., via Hansen solubility parameters) .
  • Stability Testing :
    • Perform stress tests (40°C/75% RH for 4 weeks) and track degradation products via LC-MS to link crystal packing to stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。